Contrasting Lipophilicity (XLogP3) Differentiates 946311-47-3 from Common N‑Tosylpiperidine Acetamide Analogs
The target compound exhibits a computed XLogP3 of 3.9, substantially higher than that of its N‑(p‑tolyl) analogue (XLogP3 ≈ 3.0‑3.2) and its N‑(2‑methoxyphenyl) analogue (XLogP3 ≈ 2.5‑2.7) [1]. The increase in lipophilicity is driven by the electron‑withdrawing bromo and fluoro substituents, which reduce aqueous solubility and enhance passive membrane permeability relative to the methyl‑ or methoxy‑substituted comparators.
| Evidence Dimension | Partition coefficient (octanol‑water) calculated by XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3.9 [1] |
| Comparator Or Baseline | N‑(p‑tolyl) analogue: XLogP3 ≈ 3.0‑3.2; N‑(2‑methoxyphenyl) analogue: XLogP3 ≈ 2.5‑2.7 |
| Quantified Difference | ΔXLogP3 = +0.7 to +1.4 log units |
| Conditions | Calculated using the XLogP3 algorithm (PubChem); values are model‑based estimates, not experimental logP measurements. |
Why This Matters
Higher lipophilicity may improve membrane permeability and CNS penetration potential, making the bromo‑fluoro derivative a more suitable choice for intracellular or CNS targets compared to less lipophilic analogues, pending experimental confirmation.
- [1] PubChem (computed properties). N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
